3-(3,4-Dimethoxyphenyl)-5-hydroxy-8,8-dimethyl-6-(3-methylbut-2-en-1-yl)-4H,8H-pyrano(2,3-f)chromen-4-one
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Overview
Description
3-(3,4-Dimethoxyphenyl)-5-hydroxy-8,8-dimethyl-6-(3-methylbut-2-en-1-yl)-4H,8H-pyrano(2,3-f)chromen-4-one, also known as flavokawain B, is a natural compound found in the kava plant. It has been the subject of scientific research due to its potential health benefits and medicinal properties. In
Mechanism Of Action
The mechanism of action of 3-(3,4-Dimethoxyphenyl)-5-hydroxy-8,8-dimethyl-6-(3-methylbut-2-en-1-yl)-4H,8H-pyrano(2,3-f)chromen-4-one B in inducing apoptosis in breast cancer cells is not fully understood. However, it has been suggested that 3-(3,4-Dimethoxyphenyl)-5-hydroxy-8,8-dimethyl-6-(3-methylbut-2-en-1-yl)-4H,8H-pyrano(2,3-f)chromen-4-one B inhibits the Akt/mTOR pathway, which is involved in cell survival and growth. This inhibition leads to the activation of the intrinsic apoptotic pathway, which ultimately leads to cell death.
Biochemical And Physiological Effects
Flavokawain B has been shown to have a number of biochemical and physiological effects. In addition to its anti-cancer properties, it has been shown to have anti-inflammatory effects by inhibiting the production of inflammatory cytokines. Flavokawain B has also been shown to have anti-microbial properties against a number of bacteria, including Staphylococcus aureus and Escherichia coli. It has also been shown to have anti-oxidant properties by scavenging free radicals.
Advantages And Limitations For Lab Experiments
One advantage of using 3-(3,4-Dimethoxyphenyl)-5-hydroxy-8,8-dimethyl-6-(3-methylbut-2-en-1-yl)-4H,8H-pyrano(2,3-f)chromen-4-one B in lab experiments is that it is a natural compound, which may make it more attractive for use in medicinal applications. However, one limitation is that it is difficult to obtain in large quantities, which may limit its use in certain types of experiments.
Future Directions
There are a number of future directions for research on 3-(3,4-Dimethoxyphenyl)-5-hydroxy-8,8-dimethyl-6-(3-methylbut-2-en-1-yl)-4H,8H-pyrano(2,3-f)chromen-4-one B. One area of research could focus on the development of more efficient synthesis methods to produce larger quantities of the compound. Another area of research could focus on the potential use of 3-(3,4-Dimethoxyphenyl)-5-hydroxy-8,8-dimethyl-6-(3-methylbut-2-en-1-yl)-4H,8H-pyrano(2,3-f)chromen-4-one B in combination with other compounds to enhance its anti-cancer properties. Additionally, further research could be conducted to explore the potential of 3-(3,4-Dimethoxyphenyl)-5-hydroxy-8,8-dimethyl-6-(3-methylbut-2-en-1-yl)-4H,8H-pyrano(2,3-f)chromen-4-one B in treating other types of cancer and diseases.
Synthesis Methods
Flavokawain B can be extracted from the roots of the kava plant, but it can also be synthesized in the laboratory. One method of synthesis involves the reaction of 2,4,6-trimethoxybenzaldehyde with 3-methyl-2-buten-1-ol in the presence of a catalyst to produce the intermediate compound 3-(3,4-dimethoxyphenyl)-5-hydroxy-6-(3-methylbut-2-en-1-yl)-4H-pyran-4-one. This intermediate is then converted to 3-(3,4-Dimethoxyphenyl)-5-hydroxy-8,8-dimethyl-6-(3-methylbut-2-en-1-yl)-4H,8H-pyrano(2,3-f)chromen-4-one B through a series of reactions involving acid, base, and oxidation.
Scientific Research Applications
Flavokawain B has been the subject of scientific research due to its potential health benefits and medicinal properties. Studies have shown that 3-(3,4-Dimethoxyphenyl)-5-hydroxy-8,8-dimethyl-6-(3-methylbut-2-en-1-yl)-4H,8H-pyrano(2,3-f)chromen-4-one B has anti-cancer properties, specifically in breast cancer cells. It has been shown to induce apoptosis, or programmed cell death, in breast cancer cells without affecting normal cells. Flavokawain B has also been shown to have anti-inflammatory, anti-microbial, and anti-oxidant properties.
properties
CAS RN |
5456-71-3 |
---|---|
Product Name |
3-(3,4-Dimethoxyphenyl)-5-hydroxy-8,8-dimethyl-6-(3-methylbut-2-en-1-yl)-4H,8H-pyrano(2,3-f)chromen-4-one |
Molecular Formula |
C27H28O6 |
Molecular Weight |
448.5 g/mol |
IUPAC Name |
3-(3,4-dimethoxyphenyl)-5-hydroxy-8,8-dimethyl-6-(3-methylbut-2-enyl)pyrano[2,3-h]chromen-4-one |
InChI |
InChI=1S/C27H28O6/c1-15(2)7-9-17-23(28)22-24(29)19(16-8-10-20(30-5)21(13-16)31-6)14-32-26(22)18-11-12-27(3,4)33-25(17)18/h7-8,10-14,28H,9H2,1-6H3 |
InChI Key |
LQYJACCCVUEHFD-UHFFFAOYSA-N |
SMILES |
CC(=CCC1=C2C(=C3C(=C1O)C(=O)C(=CO3)C4=CC(=C(C=C4)OC)OC)C=CC(O2)(C)C)C |
Canonical SMILES |
CC(=CCC1=C2C(=C3C(=C1O)C(=O)C(=CO3)C4=CC(=C(C=C4)OC)OC)C=CC(O2)(C)C)C |
Other CAS RN |
5456-71-3 |
Origin of Product |
United States |
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